molecular formula C23H28N2O4 B4987488 Tetrahydrofuran-2-ylmethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Tetrahydrofuran-2-ylmethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4987488
M. Wt: 396.5 g/mol
InChI Key: UKVXRONDAJVAQF-UHFFFAOYSA-N
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Description

Tetrahydrofuran-2-ylmethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a fused bicyclic core with a 5-oxo group, methyl substituents at positions 2,7,7, and a pyridin-2-yl moiety at position 4. The tetrahydrofuran-2-ylmethyl ester at position 3 distinguishes it from analogs with simpler alkyl or aryl esters. While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related compounds exhibit applications in drug discovery and organic synthesis .

Properties

IUPAC Name

oxolan-2-ylmethyl 2,7,7-trimethyl-5-oxo-4-pyridin-2-yl-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-14-19(22(27)29-13-15-7-6-10-28-15)21(16-8-4-5-9-24-16)20-17(25-14)11-23(2,3)12-18(20)26/h4-5,8-9,15,21,25H,6-7,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVXRONDAJVAQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=N3)C(=O)OCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Hexahydroquinoline Derivatives

Compound Name Ester Group Position 4 Substituent Key References
Tetrahydrofuran-2-ylmethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-2-yl)-hexahydroquinoline-3-carboxylate Tetrahydrofuran-2-ylmethyl Pyridin-2-yl N/A
Methyl 2,7,7-trimethyl-4-(3-methylpyridin-2-yl)-5-oxo-hexahydroquinoline-3-carboxylate Methyl 3-Methylpyridin-2-yl
Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-hexahydroquinoline-3-carboxylate Ethyl Phenyl
Cyclopentyl 2,7,7-trimethyl-4-{2-[(1-methylethyl)oxy]phenyl}-5-oxo-hexahydroquinoline-3-carboxylate Cyclopentyl 2-Isopropoxyphenyl

Key Observations :

Ester Groups : The tetrahydrofuran-2-ylmethyl ester in the target compound introduces a cyclic ether moiety, likely enhancing polarity and solubility in aprotic solvents compared to methyl, ethyl, or cyclopentyl esters .

Position 4 Substituents : The pyridin-2-yl group in the target compound may facilitate hydrogen bonding or metal coordination, contrasting with the phenyl (in ) or substituted phenyl (in ) groups, which rely on hydrophobic or π-π interactions.

Physicochemical and Structural Insights

  • Solubility : The tetrahydrofuran-2-ylmethyl ester’s oxygen atom may improve aqueous solubility relative to ethyl or cyclopentyl esters, though less than hydrophilic esters (e.g., polyethylene glycol derivatives).
  • Crystal Packing : For the ethyl ester analog (), crystallographic data (space group $ P\overline{1} $, $ Z = 2 $) reveal intermolecular hydrogen bonds between the ester carbonyl and NH groups, stabilizing the lattice. The target compound’s pyridin-2-yl group could introduce additional hydrogen-bonding motifs if crystallized .
  • Conformational Flexibility: The hexahydroquinoline core adopts puckered conformations influenced by substituents.

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